5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol
Overview
Description
Scientific Research Applications
Chemical Reactivity and Derivative Synthesis
- Tautomerism and Bromination Studies: Research has shown that bromination of dihydroxypyridine derivatives, closely related to 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol, yields bromo derivatives through specific reactions, shedding light on tautomeric structures and the reactivity of similar compounds. The study detailed the bromination process and its outcomes on various ethoxy derivatives, contributing to understanding the chemical behavior of such compounds (Kolder & Hertog, 2010).
Biological Evaluation and Antimicrobial Studies
- Acyclic Pyridine C-Nucleosides: Some derivatives synthesized from reactions involving similar bromo-pyridine compounds were evaluated for their potential against tumor-cell lines and various viruses, demonstrating the importance of these compounds in medicinal chemistry for designing drugs with potential antiviral or anticancer properties. Although no significant activity was noted, this research underscores the relevance of such compounds in drug discovery (Hemel et al., 1994).
Material Science and Catalysis
- Hyperbranched Polyelectrolytes: The synthesis of hyperbranched polyelectrolytes from bromo derivatives of pyridine, akin to this compound, illustrates the compound's versatility in creating novel materials. These hyperbranched structures exhibit unique properties useful in various applications, from catalysis to materials science, demonstrating the broad utility of such bromo-pyridine compounds in creating advanced materials with specific functions (Monmoton et al., 2008).
Analytical and Theoretical Studies
- Density Functional Theory (DFT) Studies: Spectroscopic analysis and DFT studies of 5-Bromo-2-(trifluoromethyl)pyridine, a compound structurally similar to this compound, have been conducted to understand its properties better. These studies provide insights into the electronic structure, reactivity, and potential applications of bromo-pyridine derivatives in various scientific fields, highlighting the compound's significance in theoretical and computational chemistry (Vural & Kara, 2017).
properties
IUPAC Name |
5-bromo-2-(2-hydroxyethoxy)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c8-5-3-6(11)7(9-4-5)12-2-1-10/h3-4,10-11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIMHBCUJNRUDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)OCCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679163 | |
Record name | 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261365-48-3 | |
Record name | 3-Pyridinol, 5-bromo-2-(2-hydroxyethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.